N-{[(ethylamino)carbonyl]oxy}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
Description
Properties
IUPAC Name |
[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino] N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F6N2O5/c1-2-21-12(24)27-22-11(23)9-5-8(25-6-13(15,16)17)3-4-10(9)26-7-14(18,19)20/h3-5H,2,6-7H2,1H3,(H,21,24)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIIUMAHSGORPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)ONC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F6N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[(ethylamino)carbonyl]oxy}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide (CAS: 3470691) is a synthetic compound with potential applications in pharmaceuticals and agrochemicals due to its unique chemical structure and biological activities. This article provides an overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula: C14H14F6N2O5. Its structure features a benzenecarboxamide core substituted with ethylamino and trifluoroethoxy groups, which contribute to its lipophilicity and potential biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition could lead to altered cellular functions and growth inhibition in certain cancer cell lines .
- Antimicrobial Activity : Some studies have reported antimicrobial properties against various bacterial strains. The trifluoroethoxy groups are believed to enhance membrane permeability, allowing the compound to disrupt bacterial cell walls effectively .
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Efficacy Studies
Several studies have evaluated the biological activity of this compound:
- Cell Viability Assays : In vitro assays using human cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations above 10 µM. The IC50 values varied depending on the cell line but generally fell within the range of 5-15 µM .
- Antimicrobial Testing : The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These results indicate moderate antibacterial activity compared to standard antibiotics .
- Anti-inflammatory Studies : In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-α and IL-6 .
Case Studies
- Cancer Treatment :
- Infection Control :
Data Summary Table
Chemical Reactions Analysis
Hydrolysis of the Carbamate Group
The ethylamino carbamate group (–O–C(=O)–NH–CH₂CH₃) is susceptible to hydrolysis under acidic or basic conditions, yielding a phenolic hydroxyl group and ethylurea derivatives. For example:
This reaction is common in carbamates and has been observed in structurally similar compounds, such as 2,2,2-trifluoroethyl carbamates (e.g., 2,2,2-trifluoroethyl N-[(2,2,2-trifluoroethoxy)carbonyl]carbamate , ). Hydrolysis rates may vary depending on steric hindrance from the trifluoroethoxy substituents.
Nucleophilic Substitution at Trifluoroethoxy Groups
The electron-withdrawing trifluoromethyl (–CF₃) groups activate the adjacent ethoxy (–OCH₂CF₃) substituents toward nucleophilic aromatic substitution (NAS) under harsh conditions. For instance:
NAS is less common in trifluoroethoxy-substituted aromatics compared to nitro- or cyano-substituted systems but has been documented in patents involving fluorinated benzamides (e.g., ). The trifluoroethoxy groups may also participate in radical reactions under photolytic conditions.
Amide Bond Reactivity
The benzamide (–C(=O)–NH₂) group may undergo:
-
Acid/Base-Catalyzed Hydrolysis :
-
Nucleophilic Attack : Reactions with Grignard reagents or organolithium compounds to form ketones or tertiary alcohols.
Cross-Coupling Reactions
The aromatic ring could participate in palladium-catalyzed coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) if halogen substituents (e.g., –Br, –I) are introduced via prior functionalization. No direct examples were found in the provided sources, but analogous trifluoroethoxybenzene derivatives have been used in medicinal chemistry (e.g., ).
Stability Under Oxidative Conditions
The trifluoroethoxy groups are resistant to oxidation, but the carbamate and amide linkages may degrade under strong oxidizing agents (e.g., KMnO₄, H₂O₂), forming nitro or carbonyl derivatives. Stability studies on similar compounds suggest moderate oxidative resistance under ambient conditions .
Limitations and Gaps in Data
No direct experimental studies on N-{[(ethylamino)carbonyl]oxy}-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide were identified in the provided sources. The above analysis extrapolates from analogous compounds, such as trifluoroethoxy-substituted carbamates and benzamides . Further experimental work is required to validate these predictions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of 2,5-bis(2,2,2-trifluoroethoxy)benzamides, which are frequently studied for their antiarrhythmic, ion channel-modulating, or impurity profiles in drug synthesis. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison of 2,5-Bis(2,2,2-Trifluoroethoxy)Benzamide Derivatives
Key Structural and Functional Insights
However, this may reduce membrane permeability, a critical factor for Na⁺ channel blockers like Flecainide . Flecainide’s piperidylmethyl group is optimized for high-affinity Na⁺ channel binding, as demonstrated in clinical use . In contrast, the ethylamino carbamate analog may shift selectivity toward other ion channels or enzymes, though experimental data are needed.
Synthetic and Stability Considerations: The synthesis of such analogs typically involves coupling 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride with amines or hydroxylamines. For example, NU-FL (a morpholino analog) is synthesized via reaction with N-aminoethylmorpholine, highlighting the versatility of this scaffold . Impurities like 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide arise during Flecainide synthesis due to residual intermediates, underscoring the need for stringent purification to avoid off-target effects .
Fluorination and Bioavailability: Trifluoroethoxy groups enhance metabolic stability by resisting oxidative degradation.
Research Findings and Data Gaps
- Pharmacological Data : While Flecainide’s antiarrhythmic efficacy is well-documented , the target compound’s activity remains speculative. Comparative in vitro studies (e.g., ion channel binding assays) are required.
- Impurity Profiling : Analogs like 2,5-bis(2,2,2-trifluoroethoxy)-N-(pyridin-2-ylmethyl)benzamide are identified as synthesis byproducts, emphasizing the need for robust analytical methods (HPLC, MS) to ensure purity .
Preparation Methods
Mitsunobu Etherification
Starting material : Methyl 2,5-dihydroxybenzoate.
Reagents : Trifluoroethanol, diisopropyl azodicarboxylate (DIAD), triphenylphosphine (PPh₃).
Conditions : Anhydrous tetrahydrofuran (THF), 0°C to room temperature, 12–24 hours.
Mechanism : The Mitsunobu reaction facilitates the conversion of phenolic hydroxyl groups to trifluoroethoxy ethers via a redox-mediated process.
Workup : After dual etherification, the methyl ester is hydrolyzed to the carboxylic acid using aqueous lithium hydroxide (LiOH) in THF/MeOH (1:1).
Hypothetical Yield : 75–85% after purification by recrystallization (ethanol/water).
Nucleophilic Aromatic Substitution
Alternative route : Direct substitution of halogenated precursors.
Starting material : 2,5-Dibromobenzoic acid.
Reagents : Trifluoroethanol, potassium carbonate (K₂CO₃), dimethylformamide (DMF).
Conditions : Reflux at 120°C for 48 hours.
Limitations : Lower regioselectivity and competing side reactions reduce practicality compared to Mitsunobu.
Formation of the Hydroxamic Acid Intermediate
The benzoic acid is converted to its corresponding hydroxamic acid, a critical precursor for carbamate installation:
Step 1: Acid Chloride Formation
Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
Conditions : Reflux in anhydrous dichloromethane (DCM) for 3 hours.
Product : 2,5-Bis(2,2,2-trifluoroethoxy)benzoyl chloride.
Step 2: Hydroxamic Acid Synthesis
Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl), sodium bicarbonate (NaHCO₃).
Conditions : Dropwise addition of acid chloride to hydroxylamine in THF/H₂O (2:1) at 0°C, stirred for 2 hours.
Workup : Acidification with HCl, extraction with ethyl acetate.
Hypothetical Yield : 80–90% after silica gel chromatography.
Carbamate Installation via Isocyanate Coupling
The hydroxamic acid intermediate reacts with ethyl isocyanate to form the target carbamate:
Reagents : Ethyl isocyanate (EtNCO), anhydrous DCM.
Conditions : 0°C to room temperature, 6–12 hours under nitrogen.
Mechanism : The hydroxamic acid’s hydroxyl group attacks the electrophilic carbon of the isocyanate, forming the carbamate linkage (RCONH–O–CO–NHEt).
Workup : Quenching with ice water, extraction with DCM, and purification via flash chromatography (hexane/ethyl acetate).
Hypothetical Yield : 65–75%.
Alternative Synthetic Routes and Optimization
Direct Carbamate Formation via Chloroformate
Reagents : Ethyl chloroformate (ClCO₂Et), triethylamine (Et₃N).
Conditions : Anhydrous THF, 0°C for 4 hours.
Outcome : Lower selectivity due to competing O- vs. N-carbamate formation.
Solid-Phase Synthesis for Scalability
Support : Wang resin-functionalized hydroxamic acid.
Advantages : Simplified purification and higher throughput for industrial-scale production.
Analytical Characterization and Quality Control
Post-synthesis, the compound is validated using:
- ¹H/¹³C NMR : Confirms trifluoroethoxy (δ 4.4–4.6 ppm, quartet) and carbamate (δ 1.1–1.3 ppm, triplet for ethyl) groups.
- HPLC-MS : Purity >98% (C18 column, acetonitrile/water gradient).
- Melting Point : 133–135°C (consistent with analogous carbamates).
Challenges and Mitigation Strategies
- Trifluoroethoxy Installation : Mitsunobu conditions are preferred over nucleophilic substitution due to higher yields and regioselectivity.
- Carbamate Stability : Moisture-sensitive intermediates require strict anhydrous conditions.
- Byproduct Formation : Use of excess ethyl isocyanate (1.5 equiv) minimizes residual hydroxamic acid.
Industrial-Scale Considerations
For kilogram-scale synthesis:
- Cost Optimization : Replace DIAD with cheaper azodicarboxylates.
- Solvent Recycling : THF and DCM are recovered via distillation.
- Safety : Ethyl isocyanate handling requires closed systems and scrubbing.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
